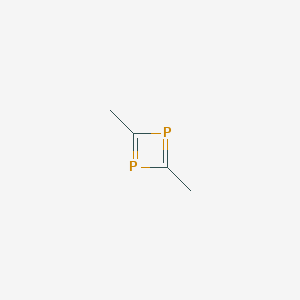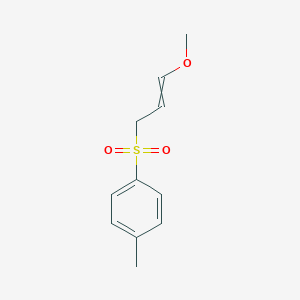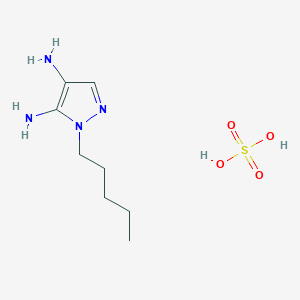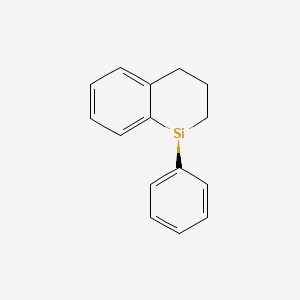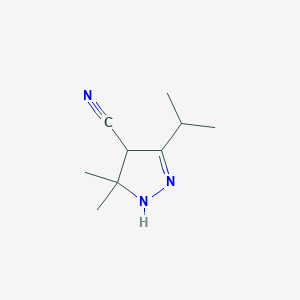
2,2'-(Naphthalene-1,4-diyl)bis(9,9-dimethyl-9H-fluorene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Naphthalene-1,4-diyl)bis(9,9-dimethyl-9H-fluorene) is a complex organic compound characterized by its unique structure, which includes a naphthalene core linked to two fluorene units
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Naphthalene-1,4-diyl)bis(9,9-dimethyl-9H-fluorene) typically involves a multi-step organic synthesis process. One common method includes the reaction of 9,9-dimethylfluorene with naphthalene-1,4-diyl dibromide under specific conditions to form the desired product. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Naphthalene-1,4-diyl)bis(9,9-dimethyl-9H-fluorene) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination, followed by nucleophilic substitution with various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers .
Wissenschaftliche Forschungsanwendungen
2,2’-(Naphthalene-1,4-diyl)bis(9,9-dimethyl-9H-fluorene) has several applications in scientific research:
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its excellent electronic properties.
Organic Electronics: Employed in the fabrication of organic photovoltaic cells and field-effect transistors (OFETs) for its high electron mobility and stability.
Chemistry: Serves as a building block for synthesizing more complex organic molecules and polymers.
Biology and Medicine:
Wirkmechanismus
The mechanism by which 2,2’-(Naphthalene-1,4-diyl)bis(9,9-dimethyl-9H-fluorene) exerts its effects is primarily related to its electronic structure. The naphthalene and fluorene units provide a conjugated system that facilitates electron transport. This property is crucial for its function in organic electronics, where it acts as an electron donor or acceptor, depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-(((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(methylene)bis(oxirane): Similar in structure but with additional oxirane groups, used in polymer synthesis.
Naphthalene diimide-based polymers: Known for their strong electron affinity and high electron mobility, used in similar applications as 2,2’-(Naphthalene-1,4-diyl)bis(9,9-dimethyl-9H-fluorene).
Uniqueness
2,2’-(Naphthalene-1,4-diyl)bis(9,9-dimethyl-9H-fluorene) is unique due to its specific combination of naphthalene and fluorene units, which provide a balance of stability, electron mobility, and versatility in chemical modifications. This makes it particularly valuable in the development of advanced materials for organic electronics and other high-tech applications .
Eigenschaften
CAS-Nummer |
653599-45-2 |
|---|---|
Molekularformel |
C40H32 |
Molekulargewicht |
512.7 g/mol |
IUPAC-Name |
2-[4-(9,9-dimethylfluoren-2-yl)naphthalen-1-yl]-9,9-dimethylfluorene |
InChI |
InChI=1S/C40H32/c1-39(2)35-15-9-7-13-31(35)33-19-17-25(23-37(33)39)27-21-22-28(30-12-6-5-11-29(27)30)26-18-20-34-32-14-8-10-16-36(32)40(3,4)38(34)24-26/h5-24H,1-4H3 |
InChI-Schlüssel |
DBZHJXTVBLRLFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC=C(C5=CC=CC=C54)C6=CC7=C(C=C6)C8=CC=CC=C8C7(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(2-Methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B12537062.png)

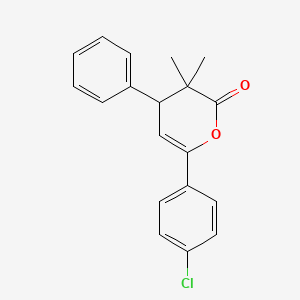
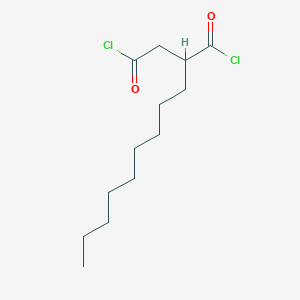


-](/img/structure/B12537098.png)
